molecular formula C8H14N2O2 B1272722 2-Carboxypropyliminopyrrolidine CAS No. 91417-81-1

2-Carboxypropyliminopyrrolidine

Cat. No. B1272722
CAS RN: 91417-81-1
M. Wt: 170.21 g/mol
InChI Key: QULCKHMPMVBGSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination, which is a method that could potentially be adapted for the synthesis of 2-Carboxypropyliminopyrrolidine. Similarly, paper outlines a parallel solution-phase approach to synthesize a library of pyrimidine-5-carboxamides, which demonstrates the versatility of pyrrolidine derivatives in combinatorial chemistry. Paper details the synthesis of an unreported 2-aminopyrrolidine-1-carboxamidine unit, which again highlights the synthetic possibilities within the pyrrolidine framework.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. Paper investigates the molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid using various spectroscopic methods and theoretical calculations. Although this paper does not directly discuss 2-Carboxypropyliminopyrrolidine, the methods used for structural analysis could be applicable to this compound as well.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives is another area of interest. Paper explores the use of pyrrolidine derivatives as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This suggests that pyrrolidine derivatives, including potentially 2-Carboxypropyliminopyrrolidine, could participate in various chemical reactions, serving as intermediates or reagents in analytical and synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are not directly discussed in the provided papers. However, the synthesis methods and molecular structures presented can provide insights into the potential properties of these compounds. For example, the stereochemistry of the synthesized compounds in paper and the molecular dynamics studied in paper can influence the physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability.

Scientific Research Applications

  • Synthesis and Biological Evaluation of 2-Aryliminopyrrolidines : This research focused on the synthesis of new 2-aryliminopyrrolidines, evaluating their binding properties on I1 imidazoline receptors versus α2-adrenergic receptors. The study aimed to analyze structure-activity relationships and propose compounds for developing new sympatho-inhibitory drugs for hypertension and/or metabolic syndrome (Gasparik et al., 2015).

  • Ferrocene Derivatives for Biomolecule Probing : In this study, carboxy-terminated polyvinylpyrrolidin-2-one (PVP) was used as a support for ferrocene-labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates serve as electrochemically active probes for biomolecules (Baldoli et al., 2007).

  • Discovery of the PARP Inhibitor ABT-888 : This research led to the identification of a PARP inhibitor, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which exhibits excellent potency against both the PARP-1 and PARP-2 enzymes. ABT-888 has potential applications in cancer treatment (Penning et al., 2009).

  • Synthesis of 2-Aryl- and 2-Vinylpyrrolidines : This study reports a copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates, yielding 2-arylpyrrolidines and 2-vinylpyrrolidines. Such compounds are often found in bioactive compounds, indicating their potential in drug discovery and synthesis (Um & Chemler, 2016).

  • Development of L-Proline Esters as Catalysts : This research developed homochiral methyl 4-aminopyrrolidine-2-carboxylates, which catalyze asymmetric Michael additions of ketones to nitroalkenes. Such catalysts are significant in the field of organic synthesis (Ruiz-Olalla et al., 2015).

  • 4-Fluoropyrrolidine-2-carbonyl Fluorides in Medicinal Chemistry : This study involved the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are important in the development of dipeptidyl peptidase IV inhibitors. These fluorides serve as synthons for medicinal applications (Singh & Umemoto, 2011).

  • Electrogenerated Chemiluminescence Derivatization for Carboxylic Acids : This research found 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as selective derivatization reagents for carboxylic acids, with applications in high-performance liquid chromatography (HPLC) (Morita & Konishi, 2002).

  • Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl for Magnetic Resonance : The study suggests a new procedure for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, used as molecular probes and labels in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

Safety And Hazards

This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve discussing potential future research directions or applications for the compound, based on its known properties and uses.


For a specific compound like “2-Carboxypropyliminopyrrolidine”, you would need to consult scientific literature or databases to gather this information. If the compound is novel or less-studied, some of this information may not be available. In such cases, experimental studies or computational modeling might be needed to fully characterize the compound. Please consult with a chemistry professional or researcher for more specific guidance.


properties

IUPAC Name

4-(3,4-dihydro-2H-pyrrol-5-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8(12)4-2-6-10-7-3-1-5-9-7/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULCKHMPMVBGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919761
Record name 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxypropyliminopyrrolidine

CAS RN

91417-81-1
Record name Butanoic acid, 4-(2-pyrrolidinylideneamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091417811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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